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Cat. No.: B12375606 Get Quote

Executive Summary: The "Dirty" Reality of Oxidized
ATP
Oxidized ATP (oATP) has historically been the "workhorse" antagonist for defining P2X7

receptor function, particularly in immunology and inflammation research. However, its

reputation as a selective P2X7 antagonist is scientifically outdated.

The Critical Insight: oATP is not a specific lock-and-key antagonist. It acts as an affinity label

that forms covalent Schiff bases with non-protonated lysine residues. Because lysine residues

are abundant near the ATP-binding pockets of all P2X receptors, oATP exhibits significant off-

target antagonism against P2X1 and P2X2, and to a lesser extent, P2X3.

This guide objectively compares oATP against P2X1 and P2X3 receptors, providing the data

and protocols necessary to distinguish true P2X7 signaling from off-target artifacts.

Mechanistic Profiling: Why Selectivity Fails
To understand the selectivity failure, one must understand the chemistry. Unlike competitive

antagonists (e.g., TNP-ATP) that reversibly occupy the binding site, oATP chemically modifies

the receptor.

The Schiff Base Reaction
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oATP contains two aldehyde groups (generated by periodate oxidation of the ribose ring).

These aldehydes react with free amino groups (Lysine) on the receptor extracellular loop.

The Selectivity Flaw
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Figure 1: Mechanism of Action. The lack of selectivity stems from the conservation of lysine

residues near the ATP binding pocket across multiple P2X subtypes.

Comparative Selectivity Data: oATP vs. P2X1 / P2X3
The following data synthesizes performance metrics from patch-clamp electrophysiology and

calcium imaging studies.

Table 1: Antagonist Profile Comparison
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Feature
Oxidized ATP

(oATP)

P2X1 (Target
Artifact)

P2X3 (Target
Artifact)

Preferred

Alternative

Primary

Mechanism

Irreversible Schiff

Base (Covalent)

Rapid, often

reversible initially

Competitive /

Allosteric

P2X1:

NF449P2X3:

TNP-ATP / A-

317491

IC50 / Potency

P2X7: 10–100

µM (requires

incubation)

P2X1: ~0.5 – 10

µM

P2X3: >10 µM

(Weak/Partial)

NF449: 0.3 nM

(P2X1)TNP-ATP:

1–10 nM (P2X3)

Selectivity Ratio
Poor (< 10-fold

vs P2X1)

High affinity off-

target

Low affinity off-

target

>1000-fold

(NF449)

Incubation

Requirement

Critical: 1–2

Hours (for P2X7)

Immediate /

Acute

Immediate /

Acute

None

(Immediate)

Reversibility
Irreversible

(Covalent)

Slowly

Reversible
Reversible Reversible

Detailed Analysis
Against P2X1 Receptors[1][2][3][4][5][6][7][8][9]

The Risk: P2X1 has the highest affinity for ATP. Consequently, oATP binds P2X1 readily. In

many preparations, oATP blocks P2X1 currents with an IC50 in the low micromolar range

(0.5–5 µM), overlapping dangerously with P2X7 usage concentrations.

Differentiation: P2X1 desensitizes rapidly (milliseconds). If your signal does not desensitize,

it is likely not P2X1.

Superior Alternative:NF449.[1][2][7][10] It is a nanomolar-potent antagonist for P2X1 and

displays >1000-fold selectivity over P2X7.

Against P2X3 Receptors[1][11][3][4][5]
The Risk: oATP is a weak antagonist at P2X3. While it does not block P2X3 as potently as

P2X1, high concentrations (>100 µM) used to ensure P2X7 blockade can partially inhibit

P2X3.
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Superior Alternative:TNP-ATP (Trinitrophenyl-ATP) is the gold standard for P2X3, with single-

digit nanomolar potency. A-317491 is a non-nucleotide alternative that is highly selective for

P2X3 and P2X2/3.

Experimental Protocols: Validating Selectivity
To use oATP responsibly, you must employ a "Differential Incubation Protocol." This exploits

the slow kinetics of Schiff base formation at P2X7 versus the rapid binding at off-targets.

Protocol: Differential Incubation Strategy
Objective: Distinguish P2X7-mediated effects from P2X1/P2X3 artifacts.

Materials:

oATP (Sigma/Tocris), prepared fresh (aldehyde groups oxidize/degrade).

Control Antagonists: A-438079 (Specific P2X7 competitive antagonist).

Workflow:

Preparation: Dissolve oATP in PBS/Media immediately before use. Do not store frozen

stocks of aqueous oATP for long periods.

Condition A (Acute Application - The Control):

Apply 100 µM oATP simultaneously with the agonist (ATP/BzATP).

Result: If blockade occurs immediately, it is NOT P2X7. It is likely P2X1, P2X3, or generic

purinergic interference. P2X7 blockade by oATP requires time.[12]

Condition B (Chronic Incubation - The Test):

Pre-incubate cells with 100–300 µM oATP for 2 hours at 37°C.

Wash cells 3x with antagonist-free buffer.

Apply agonist.[13]
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Result: Persistent blockade after washing indicates covalent modification of P2X7.
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Figure 2: Validation Workflow. Differentiating P2X7 specific effects (requires incubation) from

off-target acute effects.

Senior Scientist Recommendations
Never rely on oATP alone. If you are publishing data claiming P2X7 involvement based

solely on oATP inhibition, your paper may be rejected by rigorous reviewers. You must

validate with a competitive, specific antagonist like A-438079 or AZ10606120.

Watch for "Non-Receptor" Effects. oATP is a reactive aldehyde. It can inhibit NF-κB, modify

intracellular kinases, and interfere with Toll-like receptors (TLRs) independently of P2

receptors.

Species Matters. Most oATP data is derived from murine/rat models. Human P2X7 has

different sensitivity profiles. Always verify the IC50 for your specific species variant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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p2x1-and-p2x3-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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